molecular formula C18H22ClF2N5O2 B10908687 [3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone

[3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone

Cat. No.: B10908687
M. Wt: 413.8 g/mol
InChI Key: NMNRLMIMXWVVET-UHFFFAOYSA-N
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Description

The compound [3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone is a complex organic molecule featuring a triazole and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This involves reacting an azide with an alkyne in the presence of a copper catalyst.

    Adamantyl Group Introduction: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is alkylated using a suitable alkylating agent.

    Pyrazole Ring Formation: The pyrazole ring is synthesized by reacting a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Final Coupling: The triazole and pyrazole intermediates are coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the pyrazole ring, forming ketones or aldehydes.

    Reduction: Reduction reactions can target the triazole ring, potentially converting it to a more saturated heterocycle.

    Substitution: The chloro group on the triazole ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of more saturated heterocycles.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its triazole and pyrazole rings are of particular interest due to their stability and reactivity.

Biology

Biologically, the compound is investigated for its potential as an antimicrobial or antiviral agent. The triazole ring is known for its bioactivity, and the adamantyl group can enhance membrane permeability.

Medicine

In medicine, the compound is explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent. The difluoromethyl group is known to enhance metabolic stability, making the compound a promising drug candidate.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features and stability.

Mechanism of Action

The mechanism of action of [3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone involves its interaction with specific molecular targets. The triazole ring can inhibit enzymes by binding to their active sites, while the adamantyl group enhances the compound’s ability to penetrate cell membranes. The difluoromethyl group increases the compound’s metabolic stability, prolonging its activity in biological systems.

Comparison with Similar Compounds

Similar Compounds

    [3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl]methanone: Lacks the pyrazole ring, making it less versatile in terms of reactivity.

    [5-(Difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone: Lacks the triazole and adamantyl groups, reducing its potential bioactivity and stability.

Uniqueness

The combination of the triazole, pyrazole, and adamantyl groups in [3-(3-Chloro-1H-1,2,4-triazol-1-YL)-1-adamantyl][5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-YL]methanone makes it unique. This structure provides a balance of stability, reactivity, and bioactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H22ClF2N5O2

Molecular Weight

413.8 g/mol

IUPAC Name

[3-(3-chloro-1,2,4-triazol-1-yl)-1-adamantyl]-[5-(difluoromethyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C18H22ClF2N5O2/c1-10-3-18(28,13(20)21)26(23-10)14(27)16-4-11-2-12(5-16)7-17(6-11,8-16)25-9-22-15(19)24-25/h9,11-13,28H,2-8H2,1H3

InChI Key

NMNRLMIMXWVVET-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)F)O)C(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl

Origin of Product

United States

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